molecular formula C13H13N3O3 B2742958 1-(4-Nitrobenzoyl)piperidine-4-carbonitrile CAS No. 303994-60-7

1-(4-Nitrobenzoyl)piperidine-4-carbonitrile

Cat. No.: B2742958
CAS No.: 303994-60-7
M. Wt: 259.265
InChI Key: VGQARGKOFZTDRJ-UHFFFAOYSA-N
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Description

“1-(4-Nitrobenzoyl)piperidine-4-carbonitrile” is a chemical compound with the molecular formula C13H13N3O3 . It has a molecular weight of 259.26 . This compound is typically used for research and development purposes .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code: 1S/C13H13N3O3/c14-9-10-5-7-15(8-6-10)13(17)11-1-3-12(4-2-11)16(18)19/h1-4,10H,5-8H2 .

Scientific Research Applications

Organic Synthesis and Reaction Mechanisms

  • Electrophilic Substitution and Oxidation Processes : Studies have detailed the mechanisms by which nitroxyl radicals, derived from nitro-substituted compounds like 1-(4-Nitrobenzoyl)piperidine-4-carbonitrile, can serve as selective oxidizing agents. These radicals are known to facilitate the oxidation of alcohols to aldehydes or ketones under certain conditions, highlighting their utility in organic synthesis and the modification of organic molecules (Kishioka et al., 1998).

  • Hydrogen Bonding in Proton-transfer Compounds : Research on the hydrogen bonding of proton-transfer compounds involving isonipecotamide (a structural analogue related to piperidine-4-carbonitrile) with nitro-substituted benzoic acids has provided insights into the formation of hydrogen-bonded structures. These findings are significant for understanding the molecular assembly and the potential for creating new molecular structures through hydrogen bonding (Smith & Wermuth, 2010).

  • Catalysis and Synthesis of Dihydropyridines : The catalytic activity of basic carbons in synthesizing dihydropyridine derivatives from benzaldehyde and substituted benzaldehydes, including 2-nitrobenzaldehyde, demonstrates the broad applications of nitro-substituted compounds in producing pharmaceuticals. These findings have implications for green chemistry and the synthesis of calcium channel blockers (Perozo-Rondón et al., 2006).

  • Preparation of 2,2-Disubstituted 1-Nitroalkenes : An efficient method for synthesizing 2,2-disubstituted 1-nitroalkenes involves reactions of ketones with nitromethane and piperidine. This process highlights the synthetic utility of nitro-substituted compounds in creating valuable intermediates for further chemical transformations (Lin et al., 2001).

Safety and Hazards

“1-(4-Nitrobenzoyl)piperidine-4-carbonitrile” is classified as a hazardous compound. It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye/face protection .

Properties

IUPAC Name

1-(4-nitrobenzoyl)piperidine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c14-9-10-5-7-15(8-6-10)13(17)11-1-3-12(4-2-11)16(18)19/h1-4,10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGQARGKOFZTDRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C#N)C(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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